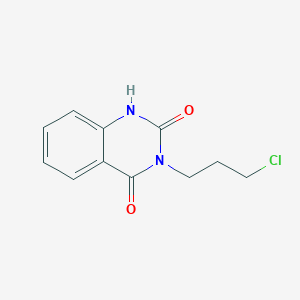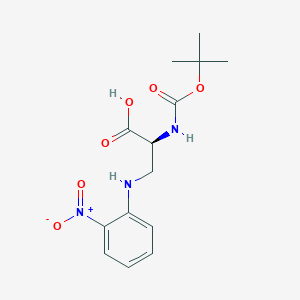
2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound with the molecular formula C8H7ClN4. This compound is of interest due to its unique structure, which combines a pyrimidine ring with a pyrazole moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-methyl-1H-pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyrazole and pyrimidine rings can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents like ethanol or DMF.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines.
Oxidation: Formation of oxidized derivatives of the pyrazole or pyrimidine rings.
Reduction: Formation of reduced derivatives, potentially altering the electronic properties of the compound.
Aplicaciones Científicas De Investigación
2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-1-methyl-3-propyl-1H-pyrazolo[3,4-d]pyrimidine
- 3-((1H-Pyrazol-1-yl)methyl)pyrrolidin-3-ol
- 2-Chloro-4-(2-propyl-1H-imidazol-1-yl)pyrimidine
Uniqueness
2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is unique due to its combination of a pyrimidine ring with a pyrazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C8H7ClN4 |
|---|---|
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
2-chloro-4-(1-methylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C8H7ClN4/c1-13-5-6(4-11-13)7-2-3-10-8(9)12-7/h2-5H,1H3 |
Clave InChI |
CLPHKONKJXAECN-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=NC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


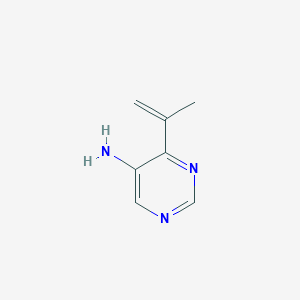

![Bis(4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)amine](/img/structure/B13980085.png)


![5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole](/img/structure/B13980102.png)
![Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-amino-,ethyl ester](/img/structure/B13980107.png)
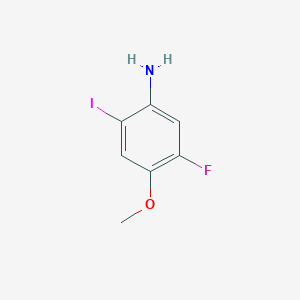
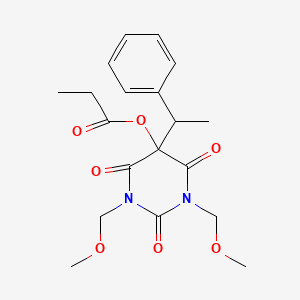
![tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13980128.png)
![2-{1-[(Tert-butoxycarbonyl)amino]cyclopropyl}ethyl methanesulfonate](/img/structure/B13980130.png)

